1-Boc-3-cyano-3-(2-oxoethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-3-cyano-3-(2-oxoethyl)azetidine is a synthetic organic compound with the molecular formula C11H16N2O3. It is a member of the azetidine family, which consists of four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, making them highly reactive and useful in various chemical reactions .
Vorbereitungsmethoden
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be synthesized through several methods. One common synthetic route involves the [2 + 2] annulation reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields azetidine derivatives in good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production.
Analyse Chemischer Reaktionen
1-Boc-3-cyano-3-(2-oxoethyl)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some common types of reactions include:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.
Ring-opening reactions: Due to the ring strain, azetidine rings can be opened using nucleophiles or electrophiles, leading to the formation of various products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and tetrahydrofuran, as well as catalysts like palladium and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-3-cyano-3-(2-oxoethyl)azetidine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Boc-3-cyano-3-(2-oxoethyl)azetidine involves its reactivity due to the ring strain of the azetidine ring. The compound can undergo various chemical transformations, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Boc-3-cyano-3-(2-oxoethyl)azetidine can be compared with other similar compounds, such as:
1-Boc-3-cyanoazetidine: This compound has a similar structure but lacks the 2-oxoethyl group, making it less reactive in certain reactions.
1-Boc-3-(cyanomethylene)azetidine: This compound contains a cyanomethylene group instead of the 2-oxoethyl group, leading to different reactivity and applications.
1-Boc-3-azetidinone: This compound has a carbonyl group at the 3-position, making it useful in different synthetic applications.
The uniqueness of this compound lies in its specific functional groups and reactivity, making it a valuable compound in various scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H16N2O3 |
---|---|
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
tert-butyl 3-cyano-3-(2-oxoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-10(2,3)16-9(15)13-7-11(6-12,8-13)4-5-14/h5H,4,7-8H2,1-3H3 |
InChI-Schlüssel |
BERBHJIDRVKYNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.